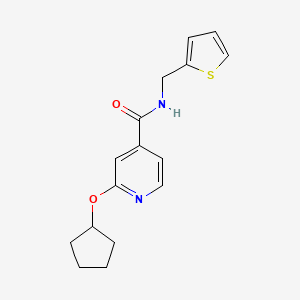

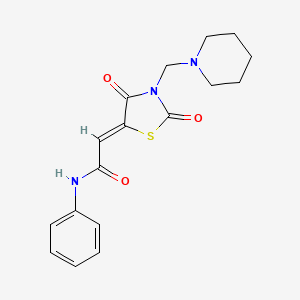

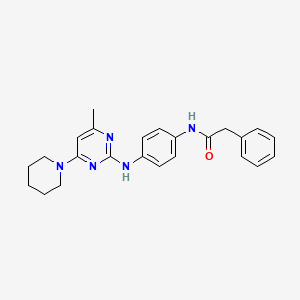

![molecular formula C14H19N3O3S2 B2744104 N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide CAS No. 642977-22-8](/img/structure/B2744104.png)

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide” is a compound that has been synthesized and studied for its inhibitory effects on certain enzymes . It is part of a library of structurally diverse amides synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .

Synthesis Analysis

The synthesis of “this compound” involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This process results in a library of structurally diverse amides .Molecular Structure Analysis

The molecular structure of “this compound” is complex and diverse, as it is part of a library of structurally diverse amides . The exact structure would depend on the specific acyl chlorides used in the synthesis .Chemical Reactions Analysis

The “this compound” compounds have been studied for their inhibitory effects on certain enzymes . They have been found to display better inhibition against certain human carbonic anhydrases compared with acetazolamide (AAZ) as the control drug .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. As it is part of a library of structurally diverse amides, these properties could vary widely .Scientific Research Applications

Synthesis and Characterization

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide and its derivatives have been a subject of study in the synthesis and characterization of various compounds. For instance, Ozer et al. (2009) synthesized and characterized N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes, which included analysis through elemental analyses, FT-IR, and NMR methods. They found that the cyclohexane ring in these compounds adopts a chair conformation, indicating a specific molecular structure (Ozer et al., 2009).

Pharmacological Potential

The pharmacological potential of this compound derivatives has been explored in various studies. Saeed et al. (2021) synthesized a series of these derivatives, examining their potential as inhibitors of carbonic anhydrase and 15-lipoxygenase enzymes. They found significant activity against these enzymes, suggesting potential therapeutic applications (Saeed et al., 2021).

Corrosion Inhibition

This compound derivatives have also been studied for their applications in corrosion inhibition. Esmaeili et al. (2016) investigated the corrosion behavior of these compounds on carbon steel in hydrochloric acid solutions, finding them to act as mixed inhibitors. This suggests their potential use in protecting metals from corrosion (Esmaeili et al., 2016).

Inhibitory Activity in Enzymes

The inhibitory activity of this compound derivatives against enzymes has been a focus of several studies. Tuğrak et al. (2020) synthesized novel compounds with these structures and tested them as inhibitors of human carbonic anhydrase enzymes. They found varying degrees of inhibitory activity, which could have implications for treating conditions like glaucoma (Tuğrak et al., 2020).

Crystal Structure Analysis

Analysis of the crystal structures of this compound derivatives has provided insights into their molecular conformations. Ozer et al. (2021) characterized N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide using single crystal X-ray diffraction, revealing details about intramolecular and intermolecular hydrogen bonding in these compounds (Ozer et al., 2021).

Mechanism of Action

properties

IUPAC Name |

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S2/c15-22(19,20)12-8-6-11(7-9-12)16-14(21)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,15,19,20)(H2,16,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULGDQCQOZORRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24790760 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

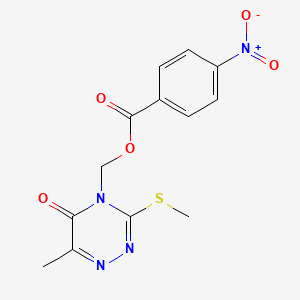

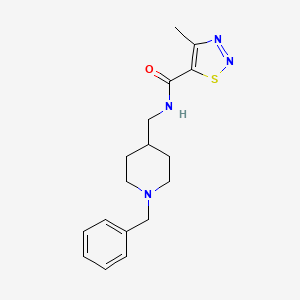

![2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2744026.png)

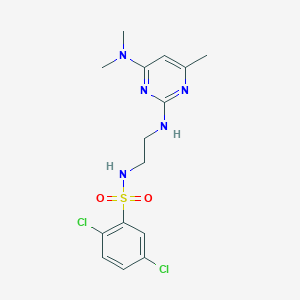

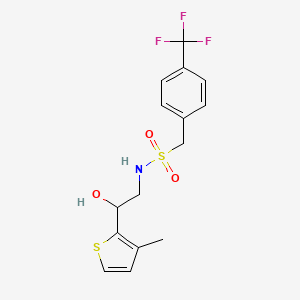

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2744027.png)

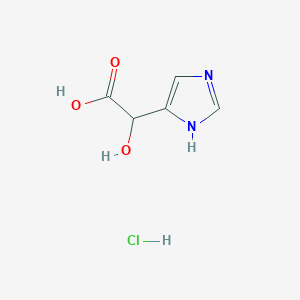

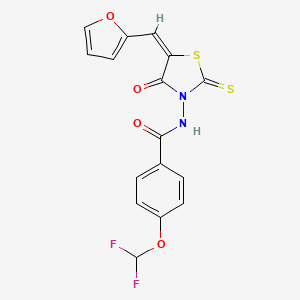

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2744030.png)

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylpropanamide](/img/structure/B2744038.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2744042.png)